2-(4-Pentylphenyl)acetic acid
Overview
Description
Synthesis Analysis
Synthesis methodologies of similar compounds involve intricate chemical reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and characterized by various spectroscopic techniques, providing a pathway that might be relevant for synthesizing compounds like 2-(4-Pentylphenyl)acetic acid (Rahul Raju et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction and NMR spectroscopy. The crystal structure and IR spectroscopic behavior of molecular complexes provide valuable insights into the arrangement and interactions within molecules, which are crucial for understanding the properties of 2-(4-Pentylphenyl)acetic acid (I. Majerz et al., 1991).
Chemical Reactions and Properties
Chemical properties and reactions are central to understanding a compound's behavior in various conditions. Studies on related compounds, such as the sterically-hindered bis(pentachlorophenyl)acetic acid and its derived stable free radicals, shed light on potential reactivity and stability characteristics (P. O'neill & A. F. Hegarty, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be inferred from related studies. For example, the synthesis, characterization, and thermal analysis of similar compounds provide insights into their physical stability and behavior under different thermal conditions (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(4-Pentylphenyl)acetic acid, such as acidity, reactivity with other compounds, and potential for forming derivatives, can be extrapolated from research on similar molecules. The synthesis and structural characterization of compounds provide essential data on their chemical behavior and interactions (T. Baul et al., 2002).
Scientific Research Applications
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Chemical Industry
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Food Industry
- Application : While not specifically about “2-(4-Pentylphenyl)acetic acid”, there is information about the versatile applications of acetic acid in the food industry . Acetic acid is used in several industrial sectors such as chemical, pharmaceutical, textile, polymer, and paints, food and beverages .
- Method of Application : Acetic acid is traditionally known as vinegar and is used as an acidulant, which is used to give a characteristic flavor profile to food . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry . More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .
- Results or Outcomes : The diversified food culture has a significant demand in the development of such kind of innovation and acetic acid can be an efficient solution .
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Medical Research
- Application : A compound similar to “2-(4-Pentylphenyl)acetic acid”, known as “2-(3-pentylphenyl)acetic acid” or PBI-4050, has been used in medical research .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific outcomes or results of using this compound in medical research are not detailed in the source .
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Pharmaceutical Industry
- Application : “2-(4-Pentylphenyl)acetic acid” is a chemical compound with the CAS Number: 14377-21-0 . It is a white to yellow solid at room temperature . This compound could potentially be used in the pharmaceutical industry, although specific applications are not mentioned in the sources I found.
- Method of Application : This compound is typically stored in a refrigerator and shipped at room temperature .
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Research
- Application : “2-(4-Pentylphenyl)acetic acid” is available for purchase for research purposes . It is sold in various quantities, from 250mg to 25g .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific outcomes or results of using this compound in research are not detailed in the source .
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Chemical Synthesis
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Analytical Chemistry
- Application : “2-(4-Pentylphenyl)acetic acid” could potentially be used in analytical chemistry, as it can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific outcomes or results of using this compound in analytical chemistry are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-(4-pentylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVVJAWWNQMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385619 | |
Record name | 4-n-Pentylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentylphenyl)acetic acid | |
CAS RN |
14377-21-0 | |
Record name | 4-n-Pentylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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